Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
Description
Chemical Identity and Nomenclature
This compound is characterized by its distinct molecular structure and specific chemical identifiers that establish its place within the broader landscape of heterocyclic chemistry. The compound bears the Chemical Abstracts Service registry number 1314987-71-7, which serves as its unique identifier in chemical databases and commercial catalogs. The molecular formula C₁₃H₁₁FN₂O₂ indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic nature of this compound. The calculated molecular weight of 246.24 daltons places this compound within the typical range for pharmaceutical intermediates and bioactive heterocycles.
The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic systems. The name explicitly describes the substitution pattern on both the pyridine and benzoate portions of the molecule, with the 6-aminopyridin-3-yl group representing a pyridine ring bearing an amino substituent at the 6-position and connected through the 3-position. The 5-fluorobenzoate portion indicates a benzoic acid methyl ester with fluorine substitution at the 5-position relative to the carboxylate group. Alternative nomenclature systems may refer to this compound using various synonymous names, though the systematic name provides the most precise structural description.
Table 1: Chemical Identity Parameters for this compound
The structural complexity of this compound exemplifies the sophisticated molecular architectures that characterize modern heterocyclic chemistry. The compound contains two distinct aromatic heterocyclic systems connected through a carbon-carbon bond, creating a biaryl-type structure that combines the electronic properties of both pyridine and fluorobenzene systems. This structural arrangement allows for unique electronic interactions between the electron-rich aminopyridine moiety and the electron-deficient fluorobenzoate portion, potentially leading to interesting chemical and physical properties. The presence of multiple functional groups, including the amine, ester, and fluorine substituents, provides numerous sites for potential chemical modification and derivatization, making this compound valuable as a synthetic intermediate or lead structure for further chemical development.
The classification of this compound within specialty chemicals reflects its potential applications in advanced chemical synthesis and pharmaceutical research. Commercial suppliers typically offer this compound with purity levels exceeding 98%, indicating the availability of high-quality material for research applications. The specific substitution pattern and functional group arrangement distinguish this compound from other aminopyridine derivatives and fluorobenzoate esters, contributing to its unique chemical identity within the broader class of heterocyclic compounds.
Historical Context in Heterocyclic Chemistry
The development and study of compounds like this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyridine chemistry and fluorinated aromatic compounds. The foundational work in pyridine chemistry began in the mid-nineteenth century with the discovery of pyridine itself by Thomas Anderson at the University of Edinburgh in 1849. Anderson isolated pyridine from the products of high-temperature heating of animal bones, initially observing it as a colorless liquid with an unpleasant odor that proved highly soluble in water and readily soluble in concentrated acids. The subsequent naming of pyridine, derived from the Greek word for fire, reflected both its discovery method and its notable flammability characteristics.
The structural elucidation of pyridine represented a crucial milestone in heterocyclic chemistry, achieved through the collaborative efforts of Wilhelm Körner and James Dewar in the 1870s. These chemists proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom, establishing the fundamental understanding of six-membered nitrogen heterocycles that would prove essential for later developments in aminopyridine chemistry. The confirmation of this structure through reduction experiments, where pyridine was converted to piperidine using sodium in ethanol, provided definitive proof of the proposed aromatic heterocyclic framework.
Table 2: Historical Milestones in Pyridine and Aminopyridine Chemistry
The synthetic chemistry of pyridine derivatives advanced significantly with William Ramsay's achievement in 1876, when he successfully combined acetylene and hydrogen cyanide to produce pyridine in a red-hot iron-tube furnace. This accomplishment marked the first synthesis of a heteroaromatic compound, establishing precedent for the synthetic approaches that would later enable the preparation of complex aminopyridine derivatives. The methodological foundation for pyridine derivative synthesis was further strengthened by Arthur Rudolf Hantzsch's development of his famous pyridine synthesis in 1881 at the University of Leipzig. The Hantzsch synthesis, which typically employed a 2:1:1 mixture of beta-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor, provided a versatile route to asymmetrically substituted pyridine derivatives.
The industrial viability of pyridine chemistry was revolutionized by Aleksei Chichibabin's invention of an improved synthesis reaction in 1924, which utilized inexpensive reagents including formaldehyde, acetaldehyde, and ammonia over transition-metal fluoride catalysts. This method, which remains in use for industrial pyridine production today, enabled the large-scale preparation of pyridine and its derivatives, setting the stage for the development of more complex aminopyridine compounds. The contemporary methods developed from these historical foundations have facilitated worldwide pyridine production of approximately 20,000 tonnes per year, demonstrating the continued importance of these early synthetic breakthroughs.
The specific study of aminopyridines as a distinct class of compounds has revealed their extensive biological activities and synthetic utility, with particular attention given to their three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. Historical development of aminopyridine chemistry has shown that these compounds exhibit diverse pharmacological activities, leading to extensive research into their potential therapeutic applications. The production data for aminopyridines indicates significant commercial interest, with 2-aminopyridine production ranging from 10,000 to 500,000 pounds annually between 1986 and 2002, except for 1998 when production climbed to between 1,000,000 and 10,000,000 pounds. The primary applications of these compounds as starting materials for pharmaceutical production, particularly antihistamines and various therapeutic agents, demonstrates the continued relevance of the historical developments in pyridine chemistry to contemporary drug discovery and development efforts.
Properties
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)10-4-9(5-11(14)6-10)8-2-3-12(15)16-7-8/h2-7H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSQDIMVXVHITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718568 | |
| Record name | Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-71-7 | |
| Record name | Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Esterification
2-Bromo-5-fluorobenzoic acid undergoes nitration using fuming nitric acid in sulfuric acid at 5–10°C, yielding 2-bromo-5-fluoro-3-nitrobenzoic acid (49% yield). Subsequent esterification with methanol and thionyl chloride (SOCl₂) at 65°C produces methyl 2-bromo-5-fluoro-3-nitrobenzoate in 84% yield.
Reduction of Nitro Group
The nitro group is reduced using iron powder in a mixture of ethanol and acetic acid at 85°C, affording methyl 3-amino-2-bromo-5-fluorobenzoate (87% yield). Catalytic hydrogenation with 5% Pd/C under H₂ atmosphere further dehalogenates the intermediate, yielding methyl 3-amino-5-fluorobenzoate (88% yield).
Key Analytical Data :
Alternative Strategies Using Protective Groups
Hydroxyl Protection with Tetrahydropyranyl (THP)
To prevent side reactions during amination, hydroxyl groups are protected with THP. After coupling, acidic cleavage with HCl/EtOH quantitatively removes the THP group.
Example Protocol :
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React imidazole-2-thione with 2-(2-bromoethoxy)-THP in t-BuONa/MeOH.
-
Introduce 3-methyl-2-butylamine via nucleophilic substitution at 160°C.
Yield Improvement : 29.4% over 7 steps, an 8-fold increase compared to earlier methods.
Comparative Analysis of Synthetic Approaches
Challenges and Optimization Strategies
Competing Side Reactions
Unprotected amino groups in the pyridine moiety may lead to undesired substitutions. Strategies include:
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF) improve boronic acid solubility but risk decarboxylation. Mixed solvent systems (dioxane/water) balance reactivity and stability.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
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HPLC : C18 column with gradient elution (0.1% TFA in H₂O/MeCN).
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Melting Point : Used historically but less common for viscous intermediates.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate can undergo oxidation reactions, particularly at the aminopyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, primarily affecting the ester group.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the aminopyridine moiety.
Reduction: Reduced forms of the ester group, potentially yielding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its aminopyridine moiety.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The aminopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation and neurotransmission, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., -CN in compound 34) correlate with higher yields (100%) compared to bulky substituents (e.g., pyridinyl in 37, 37% yield) .
- Functional Group Impact : The methyl ester in the target compound may enhance solubility compared to amide derivatives (e.g., 34–38) but reduce hydrogen-bonding capacity .
- Fluorine Positioning: Fluorine at the 5-position (target compound) vs.
Physicochemical and Spectral Properties
- Solubility : The methyl ester group likely improves lipophilicity relative to amide derivatives (e.g., 34–38), though tert-butyl esters () offer even greater hydrophobicity .
- Thermal Stability : Amide derivatives (e.g., 34, 37) exhibit higher melting points (>245°C) compared to ester-based compounds, suggesting stronger intermolecular interactions .
- Spectral Data : The target compound’s ¹H NMR would show distinct signals for the methyl ester (~3.9 ppm), aromatic protons, and NH₂ group, analogous to compound 34’s reported spectra .
Biological Activity
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHFNO\ and a molecular weight of approximately 246.24 g/mol. Its structure includes a methyl ester group, a fluorobenzene moiety, and an amino-substituted pyridine ring, which enhances its biological activity by enabling interactions with various biological targets.
The compound's mechanism of action primarily involves interactions with enzymes and receptors in metabolic pathways. Studies indicate that it may inhibit myeloperoxidase (MPO) activity, which plays a crucial role in inflammation and oxidative stress responses. The inhibition of MPO can lead to reduced levels of reactive oxygen species (ROS), thereby mitigating tissue damage in inflammatory conditions.
Antimicrobial Activity
Research suggests that this compound exhibits significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents. Its structural components facilitate binding to bacterial enzymes, disrupting their function and leading to cell death.
Anticancer Potential
The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a promising anticancer agent. Preliminary studies indicate that it may inhibit the growth of cancer cells by interfering with key oncogenic signaling pathways. For instance, it has been noted to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in several cancers.
Case Studies
- Inhibition of Myeloperoxidase : In vitro studies demonstrated that this compound effectively inhibits MPO activity across various assays, including peroxidation and NETosis assays. This inhibition is linked to reduced oxidative stress markers in treated cells.
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound revealed significant activity against Gram-positive bacteria, suggesting its potential use as an antibiotic agent. The mechanism involves disruption of bacterial cell wall synthesis through enzyme inhibition.
- Cancer Cell Proliferation : In cellular models of breast cancer, this compound has been shown to reduce cell proliferation significantly. The compound's interaction with FGFRs was identified as a key mechanism leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate | Similar amino-pyridine structure | Different position of fluorine |
| Methyl 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo)benzoate | Contains cyano and trifluoromethyl groups | Enhanced lipophilicity |
| Methyl 4-(6-amino-pyridin-2-yl)-benzoate | Amino group at different position | Varying biological activity |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to structurally similar compounds.
Q & A
Basic: What are the most efficient synthetic routes for Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate?
Methodological Answer:
The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the pyridinyl moiety to the fluorobenzoate backbone. For example, describes analogous procedures where aryl boronic acids are coupled with halogenated benzoates using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos). Key variables include reaction temperature (80–110°C), solvent choice (toluene/ethanol mixtures), and base (K₃PO₄). Post-synthesis purification often involves column chromatography or recrystallization . also highlights the use of Sonogashira coupling for similar ethynyl-linked pyridine derivatives, requiring CuI and Pd(PPh₃)₄ catalysts .
Basic: How can I characterize the compound’s purity and structural integrity?
Methodological Answer:
Combine multiple analytical techniques:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) and ester group integrity (δ ~3.9 ppm for methoxy protons) .
- HPLC-MS : Assess purity (>95%) via reverse-phase C18 columns with UV detection at 254 nm. Mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) .
- Elemental Analysis : Verify C, H, N, and F percentages to rule out impurities .
Basic: What are the key stability considerations for this compound under experimental conditions?
Methodological Answer:
- Hydrolytic Stability : The ester group is prone to hydrolysis in aqueous basic conditions. Store in anhydrous solvents (e.g., DMSO or DMF) at –20°C. Monitor degradation via TLC or HPLC .
- Photostability : Fluorinated aromatics may degrade under UV light. Use amber vials and limit light exposure during handling .
- Thermal Stability : Differential scanning calorimetry (DSC) can determine decomposition temperatures. suggests fluorobenzoates are stable up to 150°C in inert atmospheres .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target binding?
Methodological Answer:
- Substituent Variation : Modify the pyridinyl amine (e.g., methyl or trifluoromethyl groups) to enhance hydrophobic interactions, as seen in for analogs with improved mTOR inhibition .
- Bioisosteric Replacement : Replace the fluorine with chlorine or cyano groups to evaluate electronic effects on binding affinity (e.g., compares cyano/fluoro analogs in enzyme inhibition) .
- Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., kinase ATP-binding pockets). Validate with SPR or ITC binding assays .
Advanced: How to resolve contradictions in reported pharmacological targets (e.g., mTOR vs. kinase X)?
Methodological Answer:
- Selectivity Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions. notes that pyridinyl benzoates can exhibit polypharmacology .
- Cellular Assays : Compare IC₅₀ values in mTOR-dependent (e.g., cell proliferation) vs. kinase X-dependent pathways (e.g., phosphorylation assays). Discrepancies may arise from cell-specific expression levels .
- Structural Biology : Co-crystallize the compound with suspected targets to confirm binding modes. For example, resolved Torin2’s mTOR binding using X-ray crystallography .
Advanced: What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/Cremophor EL mixtures (<0.1% final concentration) to maintain solubility without cytotoxicity .
- Prodrug Design : Convert the ester to a carboxylate (hydrolyzed in vivo) for improved aqueous solubility, as demonstrated in for related fluorobenzoates .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability, as suggested by solubility parameters in (logP ~2.5) .
Basic: How to validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- Calibration Curves : Prepare standard solutions in biological matrices (e.g., plasma) and validate linearity (R² >0.99) across expected concentrations .
- Recovery Studies : Spike known amounts into samples and quantify via LC-MS/MS. Acceptable recovery ranges: 85–115% .
- Inter-Day Precision : Analyze triplicates over three days; %RSD should be <10% .
Advanced: How does the fluorobenzoate moiety influence metabolic stability?
Methodological Answer:
- CYP450 Inhibition Assays : Fluorine’s electronegativity reduces metabolic oxidation. Use human liver microsomes to measure t₁/₂; compare with non-fluorinated analogs .
- Mass Fragmentation Studies : Identify major metabolites (e.g., demethylation or hydroxylation products) using HRMS. notes that cyano/fluoro groups slow esterase-mediated hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
